molecular formula C7H11N5O3 B2766282 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol CAS No. 85446-52-2

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol

Cat. No.: B2766282
CAS No.: 85446-52-2
M. Wt: 213.197
InChI Key: QHEOJQONUJJSCZ-UHFFFAOYSA-N
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Description

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol is a chemical compound with the molecular formula C7H11N5O3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol typically involves the reaction of 6-amino-5-nitropyrimidine with 2-amino-1-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    6-Amino-5-nitropyrimidine: Shares the pyrimidine core but lacks the propanol moiety.

    2-Amino-1-propanol: Contains the propanol moiety but lacks the pyrimidine core.

    1-(4-Amino-6-nitropyrimidin-2-yl)aminoethanol: Similar structure with variations in the amino and nitro group positions.

Uniqueness: 1-((6-Amino-5-nitropyrimidin-4-yl)amino)propan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-[(6-amino-5-nitropyrimidin-4-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4(13)2-9-7-5(12(14)15)6(8)10-3-11-7/h3-4,13H,2H2,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEOJQONUJJSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC(=C1[N+](=O)[O-])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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